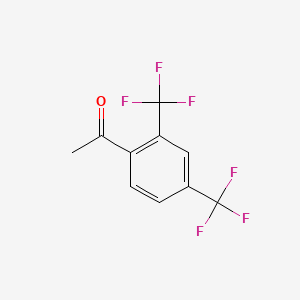

2',4'-Bis(trifluoromethyl)acetophenone

Description

Significance of Fluorinated Acetophenones in Synthetic Chemistry

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern synthetic chemistry, dramatically altering the physical, chemical, and biological properties of the parent compound. numberanalytics.com Fluorinated acetophenones are a class of compounds that exemplify the benefits of this strategy. The incorporation of fluorine can enhance critical molecular attributes such as metabolic stability, lipophilicity (the ability to dissolve in fats), and bioavailability. numberanalytics.commdpi.com

Fluorine's high electronegativity and small size allow it to significantly influence the electronic characteristics of a molecule with minimal steric hindrance. numberanalytics.com In the context of acetophenones, this can lead to modified reactivity and interaction with biological targets. numberanalytics.com For instance, replacing a hydrogen atom with fluorine can block metabolic pathways, increasing the half-life of a potential drug candidate. mdpi.com The unique properties imparted by fluorine make these compounds invaluable in the development of pharmaceuticals, advanced materials, and agrochemicals. numberanalytics.comcymitquimica.com

Role of Bis(trifluoromethyl) Substitution in Modulating Chemical Behavior

The trifluoromethyl (-CF3) group is a particularly potent substituent in organic chemistry, known for its strong electron-withdrawing nature. mdpi.com The presence of two such groups, as in 2',4'-Bis(trifluoromethyl)acetophenone, profoundly modulates the chemical behavior of the acetophenone (B1666503) scaffold.

The primary effects of the bis(trifluoromethyl) substitution include:

Strong Electron Withdrawal: The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. vaia.com This effect pulls electron density away from the aromatic ring, deactivating it and making it less susceptible to electrophilic aromatic substitution. vaia.comlibretexts.org This deactivation primarily affects the ortho and para positions, influencing the regioselectivity of further chemical transformations. vaia.com

Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. mdpi.com This is a critical factor in drug design, influencing how a compound is absorbed and distributed in the body. mdpi.com

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased stability can lead to a longer biological half-life for drug candidates. mdpi.com

Altered Electronic Properties: The introduction of two -CF3 groups drastically alters the electronic landscape of the aromatic ring, which is a key factor in the development of organic electronic materials and organocatalysts. mdpi.com

These combined effects make bis(trifluoromethyl)-substituted compounds like this compound highly valuable intermediates in various fields of chemical research. cymitquimica.com

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its application as a synthetic intermediate and a probe in biological systems. The compound serves as a crucial starting material for creating more intricate and functionally diverse molecules.

Key research areas include:

Medicinal Chemistry: The compound is investigated for its potential in drug development, particularly in the design of enzyme inhibitors. The unique electronic and steric properties conferred by the bis(trifluoromethyl) groups can be exploited to achieve specific interactions with biological targets.

Biochemical Research: It is used as a probe in biochemical assays and to study enzyme-catalyzed reactions. Its distinct structure allows researchers to investigate the mechanisms of biological processes.

Materials Science: The compound is utilized in the production of specialty chemicals and materials that possess unique properties due to the presence of the fluorinated moieties.

Organic Synthesis: As a versatile building block, it is employed in a variety of chemical reactions to construct complex molecular architectures. A common synthetic route to produce this compound is through a Friedel-Crafts acylation reaction using 1,3-bis(trifluoromethyl)benzene (B1330116) and an acetylating agent like acetyl chloride with a catalyst such as aluminum chloride.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 237069-82-8 |

| Molecular Formula | C10H6F6O |

| Molecular Weight | 256.14 g/mol scbt.com |

| InChI Key | MHLYNSLYUWMONA-UHFFFAOYSA-N |

Summary of Research Applications

| Field | Application |

| Chemistry | Building block for complex organic molecule synthesis. |

| Biology | Probe in biochemical assays and for studying enzyme-catalyzed reactions. |

| Medicine | Investigated for use in drug development, particularly as an enzyme inhibitor. |

| Industry | Used in the production of specialty chemicals and materials. |

Structure

3D Structure

Properties

IUPAC Name |

1-[2,4-bis(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O/c1-5(17)7-3-2-6(9(11,12)13)4-8(7)10(14,15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLYNSLYUWMONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371122 | |

| Record name | 2',4'-Bis(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237069-82-8 | |

| Record name | 2',4'-Bis(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 ,4 Bis Trifluoromethyl Acetophenone

Historical and Current Synthetic Routes

The preparation of 2',4'-Bis(trifluoromethyl)acetophenone can be approached through several synthetic pathways, each with distinct advantages and limitations. The most prominent methods include direct acylation of a disubstituted benzene (B151609) ring and routes involving organometallic intermediates.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and synthesizing aryl ketones. chemguide.co.uk This electrophilic aromatic substitution reaction is a primary and direct method for the synthesis of this compound. The reaction involves treating 1,3-bis(trifluoromethyl)benzene (B1330116) with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The mechanism begins with the activation of the acylating agent by the Lewis acid to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring. The benzene ring in 1,3-bis(trifluoromethyl)benzene is significantly deactivated due to the powerful electron-withdrawing inductive effect of the two trifluoromethyl (-CF₃) groups. vaia.comnih.gov Despite this deactivation, the reaction proceeds, yielding the desired ketone. The regioselectivity of this reaction is a critical aspect, which is discussed in detail in section 2.2.1.

Table 1: Typical Friedel-Crafts Acylation for this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 1,3-Bis(trifluoromethyl)benzene | Acetyl Chloride | Aluminum Chloride (AlCl₃) | This compound |

Halogenation of Pre-functionalized Acetophenone (B1666503) Derivatives

Synthetic routes involving the late-stage introduction of trifluoromethyl groups onto a pre-functionalized acetophenone core, or the halogenation of a mono-trifluoromethylated acetophenone followed by a second trifluoromethylation, are not commonly reported for the synthesis of this compound. Such pathways present significant synthetic challenges. For instance, the conditions required for trifluoromethylation are often harsh and may not be compatible with the ketone functionality of an acetophenone molecule. Furthermore, achieving the desired 2,4-substitution pattern through this method would likely involve complex multi-step processes with potential issues in regioselectivity, making it less efficient compared to the more direct methods described herein.

One-Step Synthesis from Trifluoromethylbenzene and Acetylation Agents via Organometallic Intermediates

Organometallic intermediates provide a powerful alternative to classical electrophilic substitution for the synthesis of substituted acetophenones. These methods often involve the reaction of a Grignard or organolithium reagent with an acetylating agent.

A well-documented parallel is the synthesis of the isomeric 3,5-bis(trifluoromethyl)acetophenone. orgsyn.org This procedure begins with the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene. The Grignard reagent is then reacted with an excess of acetic anhydride at low temperatures to yield the target acetophenone in high yield. orgsyn.org A similar strategy can be applied for the 2,4-isomer, starting from 1-bromo-2,4-bis(trifluoromethyl)benzene. The formation of the Grignard reagent, followed by acetylation, constitutes a highly effective route.

Table 2: Grignard-based Synthesis of Bis(trifluoromethyl)acetophenones

| Precursor | Grignard Formation Reagent | Acetylating Agent | Product Isomer | Yield |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)bromobenzene | i-PrMgCl | Acetic Anhydride | 3',5'-Bis(trifluoromethyl)acetophenone (B56603) | 86-87% orgsyn.org |

| 1-Bromo-2,4-bis(trifluoromethyl)benzene (proposed) | Mg or i-PrMgCl | Acetic Anhydride | This compound | (Not reported) |

Another organometallic approach involves the use of organolithium reagents. A patented method describes a one-step synthesis of m-trifluoromethyl acetophenone by treating trifluoromethylbenzene with n-butyllithium to effect metalation, followed by reaction with an acetylating agent like acetyl chloride. google.com This approach simplifies traditional multi-step syntheses into a single, efficient reaction. google.com While not specifically documented for the 2,4-bis(trifluoromethyl) derivative, this methodology demonstrates the potential of directed ortho-metalation or lithiation strategies for accessing specific isomers.

Multi-step Preparations and Comparisons

While direct methods like Friedel-Crafts acylation and organometallic routes are often preferred for their efficiency, multi-step syntheses are also established, particularly for isomers that are difficult to access directly. A common multi-step route for trifluoromethylated acetophenones starts from a corresponding trifluoromethylaniline. For example, m-trifluoromethyl acetophenone can be synthesized from m-trifluoromethylaniline via a three-step sequence:

Diazotization: The aniline (B41778) is treated with a nitrite (B80452) source (e.g., NaNO₂) in a strong acid to form a diazonium salt. google.com

Coupling: The diazonium salt is then coupled with acetaldoxime, often catalyzed by a copper salt. google.com

Hydrolysis: The resulting intermediate is hydrolyzed with acid to yield the final acetophenone product. google.com

This classical approach, while longer, can be advantageous if the starting aniline is more readily available or less expensive than the substrates required for more direct routes. A commercial route for 3-trifluoromethyl acetophenone involves a 6-7 step process starting from benzotrifluoride, which includes nitration, hydrogenation, diazotization, oximation, and deoximation. googleapis.com

Comparison of Routes:

Friedel-Crafts Acylation: This is often the most direct route. Its success is highly dependent on the regioselectivity of the acylation, which, in the case of 1,3-bis(trifluoromethyl)benzene, is favorable for the desired 2,4-product (see 2.2.1).

Organometallic Routes: These methods offer high yields and can be very specific, depending on the availability of the corresponding aryl halide. They provide a robust alternative to Friedel-Crafts, particularly when the substrate is heavily deactivated.

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry aims to develop methods that are not only efficient but also highly selective, minimizing waste and complex purification procedures. For this compound, the key challenge lies in controlling the position of the acetyl group on the heavily deactivated benzene ring.

Chemo- and Regioselective Synthesis

The regioselectivity in the synthesis of this compound is paramount, particularly in the context of the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene. The outcome of this electrophilic aromatic substitution is dictated by the directing effects of the two trifluoromethyl groups.

The trifluoromethyl (-CF₃) group is a powerful deactivating group due to its strong electron-withdrawing inductive effect (-I effect). vaia.comnih.gov In electrophilic aromatic substitution, such deactivating groups act as meta-directors. wikipedia.orglibretexts.org This is because the electron-withdrawing nature of the group destabilizes the cationic Wheland intermediate, particularly when the positive charge is located at the ortho or para positions relative to the substituent. The meta position is consequently the least deactivated and therefore the most favorable site for electrophilic attack. youtube.com

In the substrate 1,3-bis(trifluoromethyl)benzene, both -CF₃ groups exert a meta-directing influence.

The -CF₃ group at position 1 directs incoming electrophiles to positions 3 and 5.

The -CF₃ group at position 3 directs incoming electrophiles to positions 1 and 5.

The directing effects are additive. Both groups strongly deactivate the positions ortho and para to them (positions 2, 4, and 6) while directing towards the meta positions. Position 5 is meta to both -CF₃ groups, but acylation here would result in 3',5'-bis(trifluoromethyl)acetophenone. However, the position of interest for the target molecule is the 4-position. The 4-position is meta to the -CF₃ group at C-1 and ortho to the -CF₃ group at C-3. Conversely, the 2-position is meta to the C-3 substituent and ortho to the C-1 substituent. Due to the strong deactivation at the ortho and para positions, the reaction favors substitution at a carbon that is meta to at least one of the deactivating groups. The 4-position (and the equivalent 6-position) is the most favorable site for acylation, leading to the formation of this compound with high regioselectivity. Substitution at position 2 is sterically hindered by the two adjacent -CF₃ groups, and substitution at position 5 is electronically disfavored compared to the 4/6 positions.

Interestingly, alternative reaction mechanisms can yield different regioselectivity. For example, the directed ortho metalation of 1,3-bis(trifluoromethyl)benzene, followed by carboxylation, has been shown to regioselectively yield 2,6-bis(trifluoromethyl)benzoic acid, demonstrating that kinetic deprotonation can favor the sterically hindered position between the two fluoroalkyl groups. This contrasts sharply with the electronically controlled outcome of the Friedel-Crafts acylation.

Catalytic Systems for Enhanced Efficiency

The primary synthetic route for this compound is the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution method involves reacting 1,3-bis(trifluoromethyl)benzene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride. The efficiency of this reaction is significantly enhanced by the use of a Lewis acid catalyst.

Aluminum chloride (AlCl₃) is the most common and effective catalyst for this transformation. libretexts.org The catalytic cycle proceeds through the formation of a highly electrophilic acylium ion.

Mechanism of Catalysis:

Formation of Acylium Ion: The Lewis acid, aluminum chloride, coordinates to the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a resonance-stabilized acylium ion ([CH₃C=O]⁺). This ion is a potent electrophile.

Electrophilic Attack: The electron-rich aromatic ring of 1,3-bis(trifluoromethyl)benzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

Regeneration of Catalyst: A base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acetyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, which is then free to participate in another catalytic cycle. youtube.com

The use of a stoichiometric amount of AlCl₃ is often necessary because the catalyst complexes with the ketone product, preventing it from participating further in the reaction. This complex is then hydrolyzed during the aqueous workup phase to release the final ketone. youtube.com

Optimization of Reaction Conditions for Industrial and Laboratory Scale

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of the synthesis on both laboratory and industrial scales. Key parameters that are typically optimized include temperature, reaction time, and reactant stoichiometry.

For the Friedel-Crafts acylation, anhydrous (water-free) conditions are essential to prevent the hydrolysis and deactivation of the aluminum chloride catalyst.

Key Optimization Parameters:

Temperature Control: The reaction temperature must be carefully controlled. Lower temperatures can slow the reaction rate, while excessively high temperatures can lead to the formation of undesired side products.

Reaction Time: Monitoring the reaction's progress, often by techniques like thin-layer chromatography (TLC) or gas chromatography (GC), allows for the determination of the optimal time to quench the reaction to achieve maximum conversion without significant byproduct formation.

Stoichiometry: The molar ratios of the reactants (1,3-bis(trifluoromethyl)benzene and acetyl chloride) and the catalyst (AlCl₃) are fine-tuned. An excess of the acylating agent or catalyst may be used to drive the reaction to completion, but this must be balanced against the cost and the complexity of post-reaction purification.

For industrial-scale production, these factors are meticulously controlled in large reactors to ensure consistent product quality, high yield, and operational safety.

Table 1: Factors for Optimization in the Synthesis of this compound

| Parameter | Laboratory Scale Considerations | Industrial Scale Considerations |

|---|---|---|

| Catalyst Loading | Typically stoichiometric or slight excess to ensure complete reaction. | Optimized to the lowest effective amount to reduce cost and waste. |

| Temperature | Often controlled with ice baths or heating mantles for precise control. | Managed with reactor jacketing systems for efficient heat transfer. |

| Solvent | Use of inert solvents under anhydrous conditions (e.g., dichloromethane, carbon disulfide). | Solvent choice balances reactivity, cost, safety, and environmental impact; recovery and recycling are critical. |

| Reaction Time | Monitored by TLC/GC; may run for several hours. | Precisely controlled and automated to maximize throughput and ensure batch consistency. |

| Workup | Quenching with ice/acid followed by extraction. | Large-scale, automated quenching and phase separation processes. |

Purification and Isolation Techniques for this compound

After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, catalyst residues, and any byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization and Chromatography

Recrystallization is a common technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a hot solvent in which the desired compound is soluble but the impurities are less soluble. Upon cooling, the pure compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration. A suitable solvent system, potentially a mixture like hexane/ethyl acetate (B1210297), would be determined experimentally to achieve effective purification. orgsyn.org

Column Chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.

Stationary Phase: Silica gel is a common stationary phase for compounds of moderate polarity like acetophenones.

Mobile Phase: A solvent or mixture of solvents (eluent), such as a hexane/ethyl acetate gradient, is passed through the column.

Separation: Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected, and those containing the pure product are combined and the solvent evaporated. orgsyn.org

Distillation Methods

Distillation is a primary method for purifying liquid compounds based on differences in boiling points. For high-boiling-point compounds like this compound, vacuum distillation is employed. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered. This allows the compound to be distilled at a lower temperature, preventing potential thermal decomposition that might occur at its atmospheric boiling point. The purified liquid is collected as the distillate, leaving less volatile impurities behind in the distillation flask. For example, the related compound 3',5'-bis(trifluoromethyl)acetophenone is purified by bulb-to-bulb distillation at 25 mmHg, with the distillate collected at 122-132 °C. orgsyn.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Bis(trifluoromethyl)benzene |

| Acetyl chloride |

| Acetic anhydride |

| Aluminum chloride |

| 3',5'-Bis(trifluoromethyl)acetophenone |

| Hexane |

Chemical Reactivity and Transformation of 2 ,4 Bis Trifluoromethyl Acetophenone

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2',4'-bis(trifluoromethyl)acetophenone is polarized. The acetyl group's carbonyl carbon is rendered highly electrophilic and susceptible to nucleophilic attack, while the aromatic ring is significantly deactivated, making it resistant to electrophilic attack.

The carbonyl carbon of the acetyl group in this compound is a potent electrophilic center. The strong inductive electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring enhances the partial positive charge on this carbon, making it highly susceptible to attack by nucleophiles. nih.govnih.gov This is a characteristic feature of ketones bearing trifluoromethyl substituents. nih.gov

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, which leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate, typically during an aqueous or acidic workup, yields the final alcohol product. libretexts.org A wide variety of nucleophiles can participate in this reaction, including organometallic reagents (like Grignard or organolithium reagents) and hydride donors. youtube.com Due to the enhanced electrophilicity, these reactions are often efficient, forming a new carbon-carbon or carbon-hydrogen bond at the former carbonyl carbon. nih.govsemanticscholar.org

In stark contrast to the reactivity of its carbonyl group, the aromatic ring of this compound is extremely unreactive towards electrophilic aromatic substitution (EAS). youtube.com This low reactivity is a direct consequence of the presence of three powerful electron-withdrawing groups attached to the ring: the acetyl group (-COCH₃) and two trifluoromethyl groups (-CF₃). uci.eduualberta.ca

These groups deactivate the ring by inductively pulling electron density away from the π-system, making it less nucleophilic and therefore less attractive to incoming electrophiles. youtube.commasterorganicchemistry.com Furthermore, all three substituents are classified as meta-directors, meaning they would direct any incoming electrophile to the positions meta to themselves. uci.edu In this specific molecule, the directing effects are conflicting, and the cumulative deactivation is so significant that forcing the ring to undergo further substitution would likely require exceptionally harsh reaction conditions. researchgate.net Consequently, electrophilic aromatic substitution reactions on this substrate are not commonly reported.

Derivatization Strategies and Functional Group Interconversions

The primary sites for the chemical transformation of this compound are the acetyl group's carbonyl and methyl functionalities. These can be readily converted into other important functional groups, such as carboxylic acids and chiral alcohols, through oxidation and reduction reactions, respectively.

The acetyl moiety of this compound can be oxidized to yield 2,4-bis(trifluoromethyl)benzoic acid. A standard and efficient method for achieving this transformation on methyl ketones is the haloform reaction. chemistry-online.com This reaction is typically carried out using sodium hypochlorite (B82951) (NaOCl, household bleach) in a basic aqueous solution. wisc.edutruman.edu

The mechanism involves the base-mediated enolate formation, followed by successive halogenation of the methyl group's carbon atom. The resulting trihalomethyl group becomes a good leaving group, which is subsequently cleaved by nucleophilic attack of hydroxide (B78521) at the carbonyl carbon. This cleavage yields the sodium salt of the carboxylic acid (sodium 2,4-bis(trifluoromethyl)benzoate) and a haloform, such as chloroform (B151607) (CHCl₃). chemistry-online.com The final carboxylic acid is obtained after acidification during the workup. truman.edu

The ketone functionality of this compound is readily reduced to the corresponding secondary alcohol, 1-(2,4-bis(trifluoromethyl)phenyl)ethanol. This is a common and high-yielding transformation achievable with a variety of reducing agents. umn.edu

A widely used reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comblogspot.com The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com This addition forms an alkoxide intermediate, which is then protonated by the solvent to give the final alcohol product. blogspot.com Due to the planar nature of the starting ketone, this reduction with a non-chiral reagent results in a racemic mixture of the two possible alcohol enantiomers.

The synthesis of single-enantiomer (chiral) alcohols is of great importance, as they are valuable building blocks for the pharmaceutical and agrochemical industries. nih.govnih.gov The asymmetric reduction of prochiral ketones, such as bis(trifluoromethyl)acetophenones, has been extensively studied to produce optically active alcohols like (R)- or (S)-1-(bis(trifluoromethyl)phenyl)ethanol. researchgate.netresearchgate.net While specific data for the 2',4'-isomer is limited in the reviewed literature, numerous highly efficient methods have been developed for the analogous 3',5'-isomer, which serve as excellent examples of these powerful technologies. acs.orgnih.govgoogle.com

These methodologies can be broadly categorized into chemical catalysis and biocatalysis.

Chemical Catalysis : This approach utilizes chiral metal complexes or organocatalysts to stereoselectively deliver a hydride to one face of the ketone. Prominent methods include asymmetric transfer hydrogenation, which often employs chiral ruthenium (Ru) or rhodium (Rh) catalysts with a hydrogen source like isopropanol, and catalytic reductions using boranes in the presence of a chiral oxazaborolidine catalyst (CBS reduction). google.comresearchgate.net These methods can provide high yields and excellent enantioselectivities.

Biocatalysis : This strategy uses enzymes, either in isolated form (ketoreductases) or within whole microbial cells (e.g., yeast or bacteria), to perform the reduction. elsevierpure.comnih.gov Biocatalytic reductions are prized for their often near-perfect enantioselectivity (approaching 100% enantiomeric excess, or ee), mild reaction conditions, and environmental compatibility. nih.govnih.gov Various microorganisms have been identified that can reduce trifluoromethylated acetophenones with high stereocontrol. nih.gov

The following tables summarize representative findings for the asymmetric reduction of the analogous compound, 3,5-bis(trifluoromethyl)acetophenone, illustrating the efficacy of these methodologies.

Table 1: Examples of Chemical Asymmetric Reduction of 3,5-Bis(trifluoromethyl)acetophenone This data is for the 3,5-isomer and is presented to illustrate the methodology.

| Catalyst System | Hydrogen Source | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Bis((pentamethylcyclopentadienyl)rhodium chloride) / (S,R)-cis-1-amino-2-hydroxy-indane | Isopropanol | (R)-Alcohol | >95 | >99 |

| Ruthenium Catalyst / Chiral Ligand | Isopropanol | (R)-Alcohol | High | High |

| Oxazaborolidine (CBS) Catalyst | Borane (BH₃) | (S)- or (R)-Alcohol | High | >95 |

Data sourced from references google.comresearchgate.net.

Table 2: Examples of Biocatalytic Asymmetric Reduction of 3,5-Bis(trifluoromethyl)acetophenone This data is for the 3,5-isomer and is presented to illustrate the methodology.

| Biocatalyst (Microorganism) | Co-substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Leifsonia xyli HS0904 (whole cells) | Glucose | (R)-Alcohol | 62 | 99.4 |

| Immobilized Ketoreductase | Isopropanol (IPA) | (R)-Alcohol | 98 | >99 |

Data sourced from references acs.orgnih.gov.

Reduction Reactions to Alcohols

Influence of Catalyst Structure on Enantioselectivity

The origin of enantioselectivity in some catalytic systems is attributed to the specific orientation adopted by the reactants within the chiral environment provided by the catalyst, a concept analogous to enzyme-substrate interactions. nih.gov Computational studies, such as Density Functional Theory (DFT), can be employed to understand the interactions between the catalyst and the substrate at the transition state, providing insights into the factors governing enantioselectivity. researchgate.net For instance, in the Corey-Bakshi-Shibata (CBS) reduction, it has been demonstrated that attractive London dispersion interactions between the catalyst and the substrate, rather than steric repulsion alone, are key determinants of the observed high enantioselectivity. researchgate.net

Optimization of Bioreduction Conditions (e.g., co-solvents, co-substrates, cell mass)

The efficiency of whole-cell bioreduction processes is significantly influenced by various reaction parameters. Optimization of these conditions is crucial for achieving high conversion rates and enantiomeric excess. researchgate.net Key factors that are often optimized include pH, temperature, agitation speed, substrate concentration, co-substrate addition, and biocatalyst (cell mass) concentration. nih.govcip.com.cnresearchgate.netnih.gov

For the bioreduction of 3,5-bis(trifluoromethyl) acetophenone (B1666503) using Leifsonia xyli HS0904, the optimized conditions were found to be a buffer pH of 8.0, a substrate concentration of 70 mM, 100 g/L of glucose as a co-substrate, and 200 g/L of resting cells as the biocatalyst, with the reaction carried out at 30°C for 30 hours. nih.gov Under these conditions, a product yield of 62% with an enantiomeric excess of 99.4% was achieved. nih.gov

Similarly, for the reduction of the same substrate using Candida tropicalis 104, the optimal conditions were a substrate concentration of 50 mmol/L, 50 g/L of maltose (B56501) as a co-substrate, and a wet cell concentration of 300 g/L, with the reaction proceeding for 30 hours. cip.com.cnresearchgate.net This resulted in a maximum yield of 70.3% with 100% enantiomeric excess. cip.com.cnresearchgate.net The use of co-substrates like glucose or maltose is essential for the regeneration of the necessary cofactors (NADH or NADPH) within the whole cells. ftb.com.hr

Table 1: Optimized Bioreduction Conditions for 3,5-Bis(trifluoromethyl)acetophenone

| Parameter | Leifsonia xyli HS0904 | Candida tropicalis 104 |

|---|---|---|

| Substrate Concentration | 70 mM | 50 mmol/L |

| Co-substrate | 100 g/L Glucose | 50 g/L Maltose |

| Cell Concentration | 200 g/L (resting cells) | 300 g/L (wet cells) |

| pH | 8.0 | Not specified |

| Temperature | 30°C | Not specified |

| Reaction Time | 30 hours | 30 hours |

| Yield | 62% | 70.3% |

| Enantiomeric Excess (e.e.) | 99.4% | 100% |

Substitution Reactions Involving Fluoro and Trifluoromethyl Groups

The presence of trifluoromethyl groups on an aromatic ring significantly influences its reactivity in substitution reactions. The strong electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic substitution. nih.govmdpi.com Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the trifluoromethyl groups.

While specific examples of substitution reactions directly on the aromatic ring of this compound were not found in the provided search results, the general principles of reactivity for trifluoromethyl-substituted aromatics apply. The introduction of fluorine or fluoroalkyl groups can modulate the metabolism, pharmacokinetics, and tissue permeability of molecules. cas.cn

Condensation Reactions, e.g., Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a type of crossed aldol (B89426) condensation and is widely used for the synthesis of α,β-unsaturated ketones, including chalcones. taylorandfrancis.comnih.gov

This compound, having α-hydrogens on the methyl group of the acetyl moiety, can participate as the ketone component in a Claisen-Schmidt condensation. It can react with an aromatic aldehyde lacking α-hydrogens in the presence of a base (like sodium hydroxide) or an acid catalyst. taylorandfrancis.comnih.gov The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the corresponding α,β-unsaturated ketone. nih.gov The Claisen-Schmidt condensation has been successfully employed in solvent-free conditions, offering an environmentally benign synthetic route. nih.gov

Mechanisms of Reactivity and Stereochemical Control

Influence of Trifluoromethyl Groups on Electronic Effects and Reactivity

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This strong inductive effect significantly influences the electronic properties and reactivity of the molecule. nih.govrsc.org In this compound, the two CF3 groups on the aromatic ring substantially decrease the electron density of the phenyl ring and the carbonyl group.

This electron-withdrawing effect has several consequences for the reactivity of the molecule:

Increased Electrophilicity of the Carbonyl Carbon: The carbonyl carbon becomes more electron-deficient and, therefore, more susceptible to nucleophilic attack. This enhanced electrophilicity can increase the rate of reactions such as reduction and condensation. nih.gov

Increased Acidity of α-Hydrogens: The α-hydrogens on the methyl group of the acetyl moiety become more acidic due to the inductive electron withdrawal by the trifluoromethylated phenyl ring. This facilitates the formation of the enolate anion in base-catalyzed reactions like the Claisen-Schmidt condensation.

Deactivation of the Aromatic Ring to Electrophilic Attack: The electron-poor nature of the aromatic ring makes it less reactive towards electrophiles.

Activation of the Aromatic Ring to Nucleophilic Attack: The electron deficiency facilitates nucleophilic aromatic substitution reactions.

The presence of trifluoromethyl groups can also lead to interesting and sometimes unorthodox chemical behavior due to the unique properties of the fluorine atoms, including their ability to form strong bonds and influence molecular conformation. springernature.comresearchgate.net

Stereoelectronic Effects in Carbonyl Chemistry

Stereoelectronic effects, the interplay between steric and electronic factors, critically dictate the reactivity and conformational preferences of this compound. The presence of two trifluoromethyl (-CF₃) groups on the aromatic ring introduces profound electronic perturbations and significant steric demands that govern the behavior of the adjacent carbonyl group.

Electronic Influence of Trifluoromethyl Groups

The trifluoromethyl group is a powerful electron-withdrawing substituent, a property stemming from the high electronegativity of its fluorine atoms. wikipedia.org This strong inductive effect significantly modulates the electronic environment of the entire molecule. In this compound, the two -CF₃ groups withdraw electron density from the phenyl ring, which in turn enhances the electrophilic character of the carbonyl carbon. This effect makes the carbonyl carbon more susceptible to nucleophilic attack compared to unsubstituted acetophenone.

The electron-withdrawing strength of substituents can be quantified using Hammett constants (σ). A more positive value indicates a stronger electron-withdrawing capability. The trifluoromethyl group possesses a significantly positive Hammett constant, highlighting its potent electronic influence. researchgate.net

Table 1: Hammett Constant (σp+) Values for Selected Substituents

| Substituent | Hammett Constant (σp+) | Electronic Effect |

|---|---|---|

| -H | 0.00 | Neutral |

| -CH₃ | -0.31 | Electron-Donating |

| -Cl | +0.11 | Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -CF₃ | +0.61 | Strongly Electron-Withdrawing |

This table presents Brown's σp+ values, which are particularly relevant for reactions involving the development of a positive charge, as is the case during nucleophilic attack on a carbonyl. researchgate.net

Steric Hindrance and Conformational Control

While the electronic effects activate the carbonyl group, steric factors also play a crucial role. The 2'- (or ortho) trifluoromethyl group imposes considerable steric hindrance around the reaction center. This steric bulk can influence the trajectory of incoming nucleophiles and may affect the rotational conformation of the acetyl group relative to the plane of the aromatic ring.

In substituted acetophenones, the acetyl group can adopt different conformations, primarily described as s-cis or s-trans, referring to the relative orientation of the carbonyl oxygen and the ortho substituent. For 2'-substituted acetophenones, there is often a strong preference for one conformer to minimize steric and dipolar repulsions. nih.govacs.org In the case of this compound, the bulky 2'-CF₃ group is expected to force the acetyl group into a specific, likely non-planar, conformation to alleviate steric strain. This contrasts with acetophenones lacking an ortho substituent, which are generally planar to maximize conjugation between the carbonyl group and the aromatic ring. acs.orgresearchgate.net This sterically enforced conformation can shield one face of the carbonyl carbon, potentially leading to diastereoselectivity in reactions with chiral reagents.

Table 2: Predicted Conformational Effects of Ortho-Substituents on Acetophenone

| Compound | Ortho-Substituent | Expected Planarity of Carbonyl | Dominant Stereoelectronic Factor |

|---|---|---|---|

| Acetophenone | -H | Planar | Resonance stabilization |

| 2'-Fluoroacetophenone | -F | Mostly Planar (s-trans favored) | Dipolar repulsion and resonance nih.govacs.org |

| 2'-Methylacetophenone | -CH₃ | Slightly Twisted | Steric hindrance |

Combined Impact on Reactivity

The combination of strong electronic activation and significant steric hindrance makes this compound a unique substrate. The carbonyl group is highly electrophilic, suggesting it should be very reactive towards nucleophiles. However, the steric bulk at the ortho position can impede the approach of these nucleophiles, creating a "push-pull" scenario that governs its reactivity.

This duality means that the outcome of a reaction can depend heavily on the nature of the nucleophile. Small nucleophiles may react readily due to the high electrophilicity of the carbonyl carbon, whereas bulky nucleophiles or catalysts may react slowly or not at all due to steric hindrance. This complex interplay makes trifluoromethyl-substituted ketones challenging substrates for certain transformations, such as asymmetric hydrogenations, where the precise orientation of the substrate within a catalyst's chiral pocket is critical. researchgate.net

Spectroscopic Characterization and Analytical Methods for 2 ,4 Bis Trifluoromethyl Acetophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2',4'-Bis(trifluoromethyl)acetophenone, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the acetyl protons and the aromatic protons. The acetyl group (CH₃) would appear as a sharp singlet, with its chemical shift influenced by the deshielding effect of the adjacent carbonyl group. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit complex splitting patterns (e.g., doublet, doublet of doublets) arising from spin-spin coupling with each other.

As a comparative example, the ¹H NMR spectrum of the isomeric 3',5'-Bis(trifluoromethyl)acetophenone (B56603) in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the acetyl protons at approximately 2.73 ppm. chemicalbook.com The aromatic protons appear as two distinct signals: a singlet for the H-2' and H-6' protons at around 8.41 ppm and a singlet for the H-4' proton at approximately 8.09 ppm. chemicalbook.com This simpler pattern is due to the magnetic equivalence of the protons at the 2' and 6' positions.

Table 1: Representative ¹H NMR Data for an Isomer of this compound

| Compound Name | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|---|

| 3',5'-Bis(trifluoromethyl)acetophenone | CDCl₃ | 8.41 | s | Aromatic H (2H) |

| 8.09 | s | Aromatic H (1H) |

Data sourced from ChemicalBook. chemicalbook.com

In the ¹³C NMR spectrum of this compound, one would expect to find signals for the carbonyl carbon, the methyl carbon, the two trifluoromethyl carbons, and the six aromatic carbons. The carbonyl carbon signal typically appears significantly downfield (around 190-200 ppm). The carbons directly attached to the fluorine atoms of the CF₃ groups would appear as quartets due to C-F coupling.

For comparison, the ¹³C NMR spectrum of 2'-(Trifluoromethyl)acetophenone shows characteristic signals that help in assigning the carbon framework. chemicalbook.com The presence of the trifluoromethyl group influences the chemical shifts of the nearby aromatic carbons. For this compound, the two CF₃ groups would further amplify these electronic effects.

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, two distinct signals are expected, one for each of the non-equivalent CF₃ groups at the 2'- and 4'-positions. The chemical shifts of these signals are sensitive to the electronic environment of the aromatic ring. Typically, trifluoromethyl groups on a benzene ring exhibit chemical shifts in the range of -60 to -65 ppm relative to a standard like CFCl₃. ucsb.edu The precise positions would be influenced by the carbonyl group and the other CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) group stretch is expected in the region of 1680-1700 cm⁻¹. The presence of the trifluoromethyl groups would give rise to very strong and characteristic C-F stretching absorptions, typically found in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ range.

For example, the IR spectrum of the related compound 2'-(Trifluoromethyl)acetophenone shows these characteristic absorptions, confirming the presence of the acetyl and trifluoromethyl-substituted phenyl moieties. chemicalbook.com

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and formula. For this compound (C₁₀H₆F₆O), the molecular weight is 256.14 g/mol . scbt.comchemspider.com The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 256.

Common fragmentation pathways for acetophenones involve the cleavage of the bond between the carbonyl group and the methyl group, leading to a prominent peak from the loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ ion. Another characteristic fragmentation is the formation of an acylium ion [CH₃CO]⁺ at m/z = 43. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the elemental composition of the parent molecule and its fragments with high accuracy, confirming the molecular formula C₁₀H₆F₆O. nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides unambiguous proof of a molecule's structure by mapping the electron density in its crystalline form, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, data from closely related derivatives illustrate the power of this technique.

For instance, the X-ray crystal structure of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one , a derivative synthesized from the 3',5'-isomer of the target compound, has been reported. researchgate.net The study revealed that the compound crystallizes in a monoclinic space group (P2₁/c) and provided detailed geometric parameters. researchgate.net The bond angles involving the core acetophenone (B1666503) framework, such as C1-C7-C8 (118.4°), C7-C8-C9 (119.8°), and C8-C9-N1 (128.2°), suggested a planar structure for the enaminone moiety. researchgate.net Such an analysis for this compound would similarly provide definitive information on its solid-state conformation and the spatial arrangement of its trifluoromethyl and acetyl groups.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3',5'-Bis(trifluoromethyl)acetophenone |

| 2'-(Trifluoromethyl)acetophenone |

| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one |

| Deuterated chloroform (CDCl₃) |

Other Spectroscopic Techniques (e.g., UV-Vis, Phosphorescence Emission)

The study of trifluoromethyl-substituted acetophenones provides a framework for anticipating the spectroscopic behavior of this compound. Research on compounds such as 4'-(trifluoromethyl)acetophenone (B133978) has demonstrated the utility of techniques like pulsed source phosphorimetry in characterizing their phosphorescence emission spectra. chemicalbook.comsigmaaldrich.com This suggests that this compound would also exhibit phosphorescence, a phenomenon originating from the radiative decay from an excited triplet state to the singlet ground state. tue.nl

UV-Vis Absorption:

The UV-Vis absorption spectrum of an acetophenone derivative is characterized by electronic transitions within the molecule. For this compound, the absorption bands would be influenced by the presence of the two trifluoromethyl groups. These strong electron-withdrawing groups can cause a shift in the absorption maxima (λmax) compared to unsubstituted acetophenone. While specific λmax values for this compound are not documented in the available literature, computational studies on related molecules, such as substituted chalcones, have been used to predict their UV-Vis spectra. biointerfaceresearch.com Such theoretical approaches could provide estimated absorption data in the absence of experimental findings.

Phosphorescence Emission:

The phosphorescence of acetophenone and its derivatives is a well-studied phenomenon. The triplet state, from which phosphorescence occurs, plays a crucial role in the photochemistry of these compounds. rsc.org The lifetime and intensity of phosphorescence are sensitive to the molecular structure and the surrounding environment. For instance, the nature of the lowest triplet state (n,π* or π,π*) can be influenced by substituents on the phenyl ring. While detailed phosphorescence data for this compound is not available, studies on other substituted acetophenones indicate that the introduction of trifluoromethyl groups would likely modulate the energy of the triplet state and, consequently, the wavelength of the phosphorescence emission.

Due to the lack of specific experimental data for this compound in the reviewed literature, a data table for its UV-Vis and phosphorescence properties cannot be provided at this time. Further experimental investigation is required to fully characterize the photophysical properties of this compound.

Computational Studies and Theoretical Analysis of 2 ,4 Bis Trifluoromethyl Acetophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. github.io DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G**, are utilized to optimize molecular geometries and determine the most stable conformation of a molecule. ijcrr.com For acetophenone (B1666503) derivatives, these calculations provide a wealth of information about their electronic properties and reactivity. researchgate.net

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netcam.ac.uk A smaller gap suggests higher reactivity. For related compounds like 3'-(trifluoromethyl)acetophenone (B147564) and 4'-(trifluoromethyl)acetophenone (B133978), DFT calculations have determined their global minimum energies to be -722.1339 and -722.1333 atomic units (a.u.), respectively. ijcrr.com

DFT also allows for the calculation of other important electronic properties:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Global Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2).

Chemical Potential (μ): The escaping tendency of an electron (μ = -(I+A)/2).

Global Electrophilicity (ω): An index of electrophilic character (ω = μ²/2η).

These parameters, derived from HOMO and LUMO energies, help quantify the molecule's reactivity profile. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. worldscientific.com

Table 1: Illustrative Electronic Properties from DFT Calculations for Trifluoromethylated Acetophenone Isomers Note: This data is for isomers of the subject compound and serves as an example of typical DFT outputs.

| Property | 3'-(trifluoromethyl)acetophenone | 4'-(trifluoromethyl)acetophenone |

|---|---|---|

| Optimized Energy (a.u.) | -722.1339 | -722.1333 |

| HOMO (eV) | Value | Value |

| LUMO (eV) | Value | Value |

| Energy Gap (eV) | Value | Value |

Data derived from studies on related isomers. ijcrr.com Values for HOMO, LUMO, and Energy Gap are representative placeholders as specific values were not in the source.

Mechanistic Pathway Elucidation through Computational Modeling

While specific mechanistic studies on 2',4'-Bis(trifluoromethyl)acetophenone are not extensively documented in the provided context, computational modeling serves as a vital tool for elucidating reaction mechanisms. DFT calculations can map out the potential energy surface of a chemical reaction involving the compound. This involves:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state.

Identifying Intermediates: Locating local minima on the potential energy surface that correspond to transient species formed during the reaction.

By modeling the interaction of this compound with various reagents, computational chemists can predict the most likely reaction pathways, understand the role of catalysts, and explain stereochemical outcomes. This approach provides a dynamic picture of the molecule's reactivity that complements the static information obtained from electronic structure analysis.

Prediction of Molecular Interactions and Binding Affinities

Predicting how a molecule will interact with biological targets like proteins is a crucial aspect of drug discovery and materials science. nih.govarxiv.org Computational methods such as molecular docking are employed to predict the binding mode and affinity of a ligand, like this compound, to a receptor's active site. researcher.life

The process typically involves:

Preparation of Structures: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: Using algorithms to explore various possible orientations and conformations of the ligand within the protein's binding pocket.

Scoring: Evaluating the stability of each pose using a scoring function, which estimates the binding free energy. The resulting score, often expressed in kcal/mol, indicates the binding affinity. researcher.life

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For a molecule with two trifluoromethyl groups, fluorine-specific interactions may also play a significant role. While direct binding affinity data for this compound is not available, these computational techniques provide a robust framework for screening its potential as an inhibitor or binder for various biological targets. nih.govarxiv.org

Conformational Analysis and Stability Studies

The three-dimensional shape, or conformation, of a molecule is critical to its function and reactivity. For acetophenone derivatives, a key conformational feature is the orientation of the acetyl group relative to the phenyl ring. rsc.org Computational methods are used to perform a conformational analysis to identify the most stable arrangements (conformers).

Studies on related 2'-substituted acetophenones reveal a preference for the s-trans conformer, where the carbonyl group and the substituent on the ring are oriented away from each other to minimize steric and dipolar repulsion. acs.orgnih.gov This preference is often confirmed through DFT calculations, which can quantify the energy difference between various conformers. acs.org For this compound, the analysis would focus on the rotational barriers around the bond connecting the carbonyl group to the phenyl ring. The presence of the bulky and electron-withdrawing trifluoromethyl group at the 2'-position likely enforces a strong preference for a non-planar or orthogonal conformation to alleviate steric strain. rsc.org

Table 2: Example of Conformational Energy Analysis for Acetophenone Derivatives Note: This table illustrates the type of data obtained from conformational stability studies on related compounds.

| Conformer | Dihedral Angle (O=C–C1'–C2') | Relative Stability (kcal/mol) |

|---|---|---|

| s-trans | ~180° | More Stable |

| s-cis | ~0° | Less Stable |

| Orthogonal | ~90° | Potentially preferred for bulky 2'-substituents |

Data based on general findings for substituted acetophenones. rsc.orgnih.gov

By calculating the optimized energies of different conformers, researchers can determine the most probable structure of this compound under various conditions. ijcrr.com

Advanced Applications and Research Frontiers of 2 ,4 Bis Trifluoromethyl Acetophenone

Medicinal Chemistry and Drug Discovery

The acetophenone (B1666503) framework, particularly when substituted with trifluoromethyl groups, serves as a versatile platform for designing molecules with specific biological activities. The enhanced lipophilicity imparted by the trifluoromethyl moieties allows for better penetration of biological membranes, a crucial factor for drug efficacy.

Development of Enzyme Inhibitors

Compounds featuring a trifluoromethyl ketone functionality have been identified as effective reversible covalent inhibitors of several enzymes. The ketone group can form hydrogen bonds with the active sites of enzymes, while the trifluoromethyl groups enhance the compound's ability to cross cellular membranes. This dual functionality makes 2',4'-bis(trifluoromethyl)acetophenone a key building block in the creation of potent enzyme inhibitors. Research has shown that derivatives of acetophenone are effective inhibitors of enzymes such as α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE).

Specific classes of enzymes that have been targeted by trifluoromethyl ketone-containing compounds include:

Acetylcholinesterase: Inhibition of this enzyme leads to increased levels of the neurotransmitter acetylcholine, which is relevant in the context of neurodegenerative diseases.

Phospholipases: These enzymes are integral to lipid metabolism and cell signaling pathways.

Dengue NS2B-NS3pro Serine Protease: Inhibition of this viral enzyme is a promising strategy for the development of antiviral therapies against dengue fever.

Anticancer Agent Development

Derivatives of this compound, particularly chalcones, have demonstrated significant potential as anticancer agents. The trifluoromethyl groups on the acetophenone ring are often associated with enhanced antiproliferative activity.

Studies on α-trifluoromethyl chalcones, which can be synthesized from this compound, have revealed potent cytotoxic effects against a range of human tumor cell lines. For instance, certain α-trifluoromethyl chalcones have shown strong inhibitory effects on the growth of androgen-independent prostate cancer cell lines (DU145 and PC-3) with IC50 values below 0.2 μM. nih.gov Further testing on other cancer cell lines has also demonstrated significant antiproliferative activity. nih.gov

| Cell Line | Cancer Type | Compound | IC50 (μM) |

| DU145 | Prostate Cancer | 3,4-difluorochalcone derivative | < 0.2 |

| PC-3 | Prostate Cancer | 3,4-difluorochalcone derivative | < 0.2 |

| A549 | Lung Carcinoma | 3,4-difluorochalcone derivative | 0.14 - 0.28 |

| MDA-MB-231 | Breast Cancer | 3,4-difluorochalcone derivative | 0.14 - 0.28 |

| MCF-7 | Breast Cancer | 3,4-difluorochalcone derivative | 0.14 - 0.28 |

Research indicates that some trifluoromethyl ketones induce non-apoptotic cell death. nih.gov Electron microscopy of cells treated with certain trifluoromethyl ketones revealed the development of autophagosomes without the formation of apoptotic bodies. nih.gov Furthermore, some α-trifluoromethyl chalcone (B49325) derivatives have been observed to cause cell cycle arrest at the sub-G1 and G2/M phases, leading to the induction of apoptosis. nih.gov

The anticancer effects of this compound derivatives are often linked to their interaction with critical cancer cell signaling pathways. While direct studies on the parent compound are limited, research on related structures provides insights into potential mechanisms. For example, sorafenib (B1663141), a multi-kinase inhibitor, targets the Ras/Raf/Extracellular signal-regulated kinase (ERK) pathway. ekb.eg The combination of sorafenib with other compounds has been shown to modulate the NF-κB-VEGF/BCL-2 and ERK/Caspase-3 signaling axes in breast cancer cells. ekb.egresearchgate.net Chalcone derivatives have also been found to impact pathways that regulate apoptosis and cell proliferation. nih.gov Affinity purification experiments using an α-trifluoromethyl chalcone as bait have identified several binding proteins related to cancer cell growth, including heat shock proteins (HSP90, HSP70, HSP60), pyruvate (B1213749) kinase, and alpha-enolase. nih.gov

Anti-inflammatory Agent Development

Derivatives of this compound have emerged as promising candidates for the development of new anti-inflammatory drugs. The presence of trifluoromethyl groups can enhance the anti-inflammatory potency of the parent molecule.

A study on N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones, which are derived from a related trifluoromethylated aromatic aldehyde, demonstrated potent anti-inflammatory activity. These compounds were found to inhibit the production of several key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Pro-inflammatory Mediator | Function |

| Tumor Necrosis Factor-α (TNF-α) | A major cytokine involved in systemic inflammation. |

| Interleukin-6 (IL-6) | A cytokine that plays a role in the acute phase response. |

| Interleukin-1β (IL-1β) | A potent pro-inflammatory cytokine. |

| Prostaglandin E2 (PGE2) | A lipid mediator involved in inflammation and pain. |

| Nitric Oxide (NO) | A signaling molecule that can be pro-inflammatory at high levels. |

The inhibition of these mediators suggests that derivatives of this compound could be effective in treating inflammatory conditions. The mechanism of action is thought to involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway. mdpi.com

Antimycobacterial Activity

The search for new drugs to combat mycobacterial infections, such as tuberculosis, is a global health priority. Acetophenone derivatives have been investigated for their potential antimycobacterial properties, and the inclusion of trifluoromethyl groups appears to be a beneficial structural modification.

Research on a series of trifluoromethyl pyrimidinone compounds showed activity against Mycobacterium tuberculosis. One of the most promising compounds from this series had a minimum inhibitory concentration (MIC) required to inhibit 90% of bacterial growth (IC90) of 4.9 μM, with no associated cytotoxicity. In another study, 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The most effective compound in this series exhibited a MIC of 3.13 µg/ml. researchgate.net Additionally, novel chalcones substituted with trifluoromethyl and trifluoromethoxy groups have been synthesized and evaluated for their antibacterial activities, with some compounds showing potent activity against various bacterial strains. nih.gov

| Compound Class | Organism | Activity (MIC) |

| Trifluoromethyl pyrimidinone | Mycobacterium tuberculosis | 4.9 μM (IC90) |

| 4-amino substituted 2,8-bis(trifluoromethyl)quinoline | Mycobacterium tuberculosis H37Rv | 3.13 µg/ml |

| Trifluoromethyl substituted chalcone | Staphylococcus aureus | 51 µM |

| Trifluoromethoxy substituted chalcone | Bacillus subtilis | 24 µM |

These findings indicate that the this compound scaffold is a promising starting point for the development of new and effective antimycobacterial agents.

Modulation of Immune Response (e.g., TLR8 stabilization)

While direct studies specifically detailing the interaction of this compound with Toll-like Receptor 8 (TLR8) or other immune receptors are not extensively documented in current literature, the broader class of acetophenone derivatives has been shown to modulate immune responses. For instance, other small molecules have been identified as capable of stabilizing the resting state of TLR8, thereby acting as antagonists and preventing downstream inflammatory signaling. googleapis.com The structural characteristics of this compound, particularly its lipophilicity imparted by the trifluoromethyl groups, suggest it could penetrate biological membranes and interact with intracellular targets like TLR8. However, further research is necessary to specifically elucidate the immunomodulatory potential of this compound.

Precursors for Bioactive Compounds

This compound serves as a valuable building block in the synthesis of more complex and biologically active molecules. The presence of the trifluoromethyl groups can significantly enhance the metabolic stability and bioactivity of a parent compound. Acetophenone derivatives, in general, are recognized as important intermediates in the pharmaceutical industry. nih.gov The chemical reactivity of the ketone group in this compound allows for a variety of transformations, including reduction to an alcohol or oxidation to a carboxylic acid, opening pathways to a diverse range of potential therapeutic agents.

Catalysis

The application of this compound in the field of catalysis is an emerging area of research, with potential roles as both a substrate and a component in the development of new catalytic systems.

The asymmetric reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in organic synthesis, providing key intermediates for the pharmaceutical and fine chemical industries. nih.gov While specific studies on the asymmetric reduction of this compound are not prevalent, extensive research on the closely related isomer, 3',5'-Bis(trifluoromethyl)acetophenone (B56603), demonstrates the utility of such compounds as substrates in these reactions.

For example, the asymmetric bioreduction of 3',5'-Bis(trifluoromethyl)acetophenone using various microorganisms has been shown to produce the corresponding chiral alcohol with high enantiomeric excess (e.e.) and yield. These biotransformations offer an environmentally benign alternative to traditional chemical methods.

Table 1: Examples of Asymmetric Bioreduction of 3',5'-Bis(trifluoromethyl)acetophenone

| Biocatalyst | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|

| Candida tropicalis 104 | (S)-3,5-bistrifluoromethylphenyl ethanol | >99% | 70.3% | researchgate.net |

Given these results with the 3',5'-isomer, it is highly probable that this compound would also serve as an excellent substrate for similar asymmetric reduction reactions to produce the corresponding chiral 1-(2',4'-bis(trifluoromethyl)phenyl)ethanol.

Currently, there is limited information available in the scientific literature regarding the use of this compound in the direct development of novel catalysts. However, its unique electronic and structural properties could make it an interesting ligand or precursor in the synthesis of new catalytic systems. Further research in this area could uncover new applications for this compound.

Aromatic ketones, such as acetophenone and its derivatives, are well-known photocatalysts that can initiate chemical reactions upon absorption of light. cip.com.cn These reactions often proceed via a Hydrogen Atom Transfer (HAT) mechanism, where the excited ketone abstracts a hydrogen atom from a suitable donor molecule, generating a radical intermediate that can then undergo further reactions. nih.gov

While specific studies focusing on the photocatalytic properties of this compound are scarce, the presence of the electron-withdrawing trifluoromethyl groups is expected to influence its photochemical behavior. These groups could potentially enhance its ability to act as a photocatalyst in certain reactions. The general mechanism for such a process would involve the photo-excitation of the acetophenone derivative, followed by hydrogen abstraction to generate radical species that can then participate in various synthetic transformations. cip.com.cnnih.gov

Agrochemicals and Specialty Chemicals

Synthesis of Pesticides and Herbicides

The structural framework of acetophenone and its derivatives has long been recognized as a valuable scaffold in the development of novel agrochemicals. nih.gov The introduction of trifluoromethyl groups, as seen in this compound, can significantly enhance the biological activity and physicochemical properties of these compounds, making them potent agents for crop protection. nih.gov

Research into trifluoromethyl-substituted compounds has shown their efficacy as potential herbicides. For instance, a series of novel trifluoromethyl-substituted phenyl alkyl ketoxime esters of Bispyribac were synthesized and demonstrated significant herbicidal activity. researchgate.net In particular, one compound exhibited high efficacy against Echinochloa crusgalli (L.) Beauv in pre-emergence studies. researchgate.net Another study focused on the synthesis of O-(2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoyl)oxime 3-trifluoromethylacetophenone (HB-002) as a potential acetolactate synthase (ALS)-inhibiting herbicide. researchgate.net HB-002 showed notable herbicidal activity against specific weeds like Leptochloa chinensis (L.). researchgate.net

The trifluoromethyl groups play a crucial role in the binding affinity of these molecules to their target enzymes. In the case of HB-002, the trifluoromethyl group forms halogen bonds with the ALS enzyme, contributing to a lower binding free energy and thus enhanced inhibitory action. researchgate.net The synthesis of such specialized agrochemicals often involves multi-step processes starting from precursors like benzotrifluoride, which can undergo nitration, hydrogenation, diazotization, and other reactions to yield the desired trifluoromethyl acetophenone intermediate. googleapis.com

| Compound/Derivative Class | Target Weed/Pest | Key Finding |

| Trifluoromethyl-substituted phenyl alkyl ketoxime esters of Bispyribac | Echinochloa crusgalli (L.) Beauv | High pre-emergence herbicidal activity. researchgate.net |

| O-(2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoyl)oxime 3-trifluoromethylacetophenone (HB-002) | Leptochloa chinensis (L.) | Potent acetolactate synthase (ALS)-inhibiting herbicide. researchgate.net |

| Substituted acetophenone oxime esters of Pyrithiobac | Monocotyledon and dicotyledon weeds | Several derivatives showed better herbicidal activities compared to the standard. researchgate.net |

Materials Science

The unique electronic properties conferred by the two trifluoromethyl groups make this compound a valuable precursor in materials science. cymitquimica.com These groups can influence the reactivity and physical characteristics of resulting polymers and advanced materials. cymitquimica.com While direct polymerization of this compound is not commonly reported, its use as a building block allows for the incorporation of trifluoromethyl functionalities into larger, more complex structures. This can lead to materials with desirable properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.

The trifluoromethyl groups are known to be strong electron-withdrawing groups, which can significantly alter the electronic nature of the aromatic ring. This modification is a key strategy in the design of advanced materials. For example, the incorporation of fluorine-containing moieties is a well-established approach in the development of functional materials. nih.govmdpi.com

Investigative Tool in Chemical Research and Development

This compound serves as a versatile substrate and building block for exploring novel chemical transformations and synthetic methodologies. Its ketone functionality can undergo a variety of reactions, including oxidation to carboxylic acids and reduction to alcohols. Furthermore, the trifluoromethyl groups can participate in nucleophilic substitution reactions, opening avenues for the synthesis of new derivatives.

The presence of two trifluoromethyl groups on the phenyl ring influences the reactivity of the acetyl group and the aromatic system itself. This allows researchers to study the effects of strong electron-withdrawing groups on various reaction mechanisms. For instance, the synthesis of trifluoromethyl ketones from esters has been achieved using reagents like fluoroform, demonstrating a direct pathway to such valuable compounds. beilstein-journals.org The development of new synthetic routes, such as the palladium-catalyzed vinylation of aromatic halogen compounds to produce trifluoromethyl acetophenones, highlights the ongoing efforts to create more efficient and economical processes. google.com

The incorporation of trifluoromethyl groups into organic molecules is a critical strategy in medicinal chemistry and materials science due to their profound impact on molecular properties. mdpi.com this compound provides an excellent model system for studying these effects. The two -CF3 groups significantly increase the compound's lipophilicity, which can enhance its ability to penetrate biological membranes.

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl groups alters the electronic distribution within the molecule, influencing its reactivity, binding affinity to biological targets, and spectroscopic properties. cymitquimica.com For example, the trifluoromethyl groups can enhance the binding of a molecule to an enzyme's active site, a principle utilized in the design of enzyme inhibitors. Research in this area often involves comparing the properties of trifluoromethylated compounds with their non-fluorinated analogs to quantify the impact of trifluoromethylation. The study of trifluoromethylation extends to understanding its influence on the stability and reactivity of intermediates in chemical reactions, such as the investigation of potentially explosive trifluoromethylphenyl Grignard reagents. acs.org

| Property Influenced by Trifluoromethylation | Observed Effect | Significance |

| Lipophilicity | Increased | Enhanced membrane permeability. |

| Electronic Properties | Strong electron-withdrawal | Modified reactivity and binding affinity. cymitquimica.com |

| Binding Affinity | Can be enhanced | Development of potent enzyme inhibitors. |

| Chemical Reactivity | Influences reaction pathways and stability of intermediates | Enables exploration of new synthetic methods. acs.org |

Future Research Directions and Unexplored Potential

Development of More Sustainable Synthetic Routes

The conventional synthesis of 2',4'-Bis(trifluoromethyl)acetophenone often relies on the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene (B1330116). This classical method, while effective, typically employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride and halogenated solvents, which raises environmental and waste disposal concerns. acs.orgorganic-chemistry.org Future research is critically aimed at developing "greener" and more sustainable synthetic methodologies.